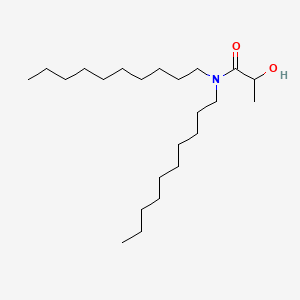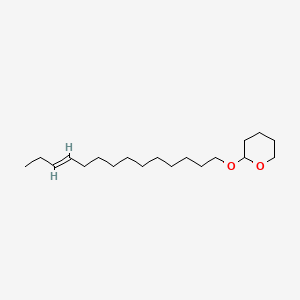
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the (E)-11-tetradecenyloxy group. One possible synthetic route could involve the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through an acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the (E)-11-tetradecenyloxy Group: This step may involve the reaction of the tetrahydropyran ring with an appropriate alkenyl halide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aliphatic chain and the tetrahydropyran ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving ether-linked lipids.
Medicine: Exploration of its potential pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering membrane properties due to its lipophilic nature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: The parent compound without the aliphatic chain.
(E)-11-Tetradecenyloxy Compounds: Other compounds with similar aliphatic chains but different ring structures.
Uniqueness
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is unique due to the combination of the tetrahydropyran ring and the (E)-11-tetradecenyloxy group, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
57586-92-2 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-[(E)-tetradec-11-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,5-18H2,1H3/b4-3+ |
InChI-Schlüssel |
FLWVGSJSYVWGTC-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCCCCCCCCOC1CCCCO1 |
Kanonische SMILES |
CCC=CCCCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


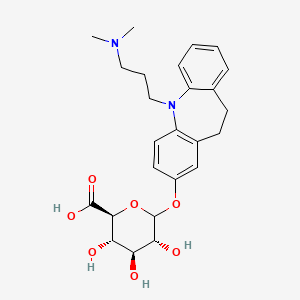

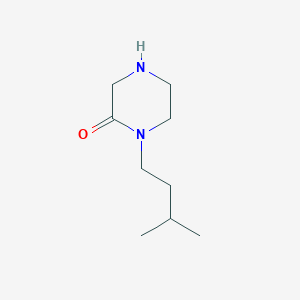

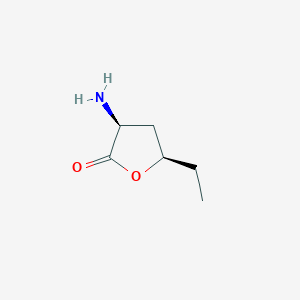



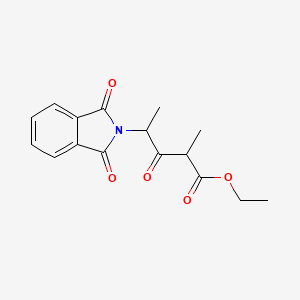
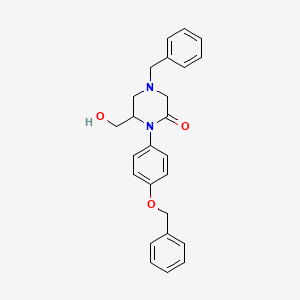
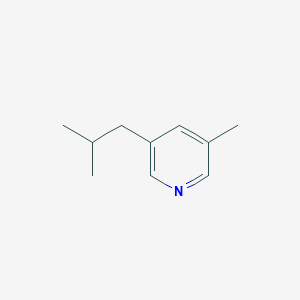
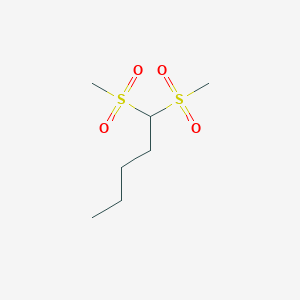
![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
